Cas no 1584872-75-2 (Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate)
Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate Chemical and Physical Properties
Names and Identifiers
-
- 1584872-75-2
- methyl 2-[2-(morpholin-2-yl)acetamido]butanoate
- EN300-6736459
- Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate
-
- Inchi: 1S/C11H20N2O4/c1-3-9(11(15)16-2)13-10(14)6-8-7-12-4-5-17-8/h8-9,12H,3-7H2,1-2H3,(H,13,14)
- InChI Key: QMZAWPKXKRJKIQ-UHFFFAOYSA-N
- SMILES: O1CCNCC1CC(NC(C(=O)OC)CC)=O
Computed Properties
- Exact Mass: 244.14230712g/mol
- Monoisotopic Mass: 244.14230712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 6
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 76.7Ų
Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6736459-0.05g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 0.05g |
$1140.0 | 2025-03-13 | |
| Enamine | EN300-6736459-0.1g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 0.1g |
$1195.0 | 2025-03-13 | |
| Enamine | EN300-6736459-0.25g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 0.25g |
$1249.0 | 2025-03-13 | |
| Enamine | EN300-6736459-0.5g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 0.5g |
$1302.0 | 2025-03-13 | |
| Enamine | EN300-6736459-1.0g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 1.0g |
$1357.0 | 2025-03-13 | |
| Enamine | EN300-6736459-2.5g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 2.5g |
$2660.0 | 2025-03-13 | |
| Enamine | EN300-6736459-5.0g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 5.0g |
$3935.0 | 2025-03-13 | |
| Enamine | EN300-6736459-10.0g |
methyl 2-[2-(morpholin-2-yl)acetamido]butanoate |
1584872-75-2 | 95.0% | 10.0g |
$5837.0 | 2025-03-13 |
Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate Related Literature
-
Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate
Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate (CAS No. 1584872-75-2): A Comprehensive Overview in Modern Chemical and Pharmaceutical Research
Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate, a compound with the chemical identifier CAS No. 1584872-75-2, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential biological activities. This compound, featuring a morpholine moiety integrated into its molecular framework, presents an intriguing candidate for further exploration in drug discovery and therapeutic development.
The structural motif of Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate encompasses a combination of amide and ester functionalities, which are well-documented for their role in modulating various biological pathways. The presence of the morpholine ring enhances the compound's solubility and stability, making it a promising candidate for formulation into pharmaceutical agents. This feature is particularly relevant in the context of modern drug design, where bioavailability and pharmacokinetic profiles are critical considerations.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate and biological targets. Studies have indicated that the morpholine moiety can interact with specific amino acid residues in proteins, potentially influencing enzyme activity and receptor binding. This has opened up new avenues for investigating its role in modulating inflammatory responses, pain signaling, and other physiological processes.
In the realm of drug discovery, Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate has been explored as a lead compound for developing novel therapeutic agents. Its structural features suggest potential applications in treating conditions such as chronic pain, inflammation, and neurodegenerative disorders. The compound's ability to cross the blood-brain barrier is also a significant advantage, as it allows for targeted action within the central nervous system.
Experimental studies have begun to unravel the pharmacological properties of Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate. In vitro assays have demonstrated its ability to inhibit certain enzymes involved in pain pathways, such as cyclooxygenase (COX) and microsomal prostaglandin E synthase (mPGES). These findings are particularly exciting as they align with the growing interest in non-opioid analgesics that offer effective pain relief with minimal side effects.
The synthesis of Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate involves multi-step organic reactions that highlight the compound's synthetic accessibility. The use of readily available starting materials and well-established synthetic protocols makes it feasible to produce this compound on a laboratory scale. This accessibility is crucial for conducting further research and development efforts without significant logistical challenges.
As interest in Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate grows, so does the need for detailed toxicological assessments. Preliminary studies have shown that the compound exhibits low toxicity at moderate doses, suggesting its potential for safe clinical use. However, comprehensive toxicological profiling is essential to fully understand its safety profile and to identify any potential long-term adverse effects.
The integration of Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate into drug development pipelines necessitates collaboration across various disciplines, including organic chemistry, pharmacology, biochemistry, and medicinal chemistry. Such interdisciplinary approaches are vital for translating preclinical findings into clinical applications that can benefit patients worldwide.
The future prospects of Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate are promising, with ongoing research aimed at optimizing its pharmacological properties and exploring new therapeutic indications. The compound's unique structural features make it a versatile scaffold for designing next-generation pharmaceuticals that address unmet medical needs.
In conclusion, Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate (CAS No. 1584872-75-2) represents a significant advancement in chemical and pharmaceutical research. Its structural complexity, combined with its potential biological activities, positions it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover its full potential, this compound is poised to make meaningful contributions to medicine and healthcare.
1584872-75-2 (Methyl 2-[2-(morpholin-2-yl)acetamido]butanoate) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)